Cas no 2484920-08-1 (Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate)
![Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate structure](https://www.kuujia.com/scimg/cas/2484920-08-1x500.png)
Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate
- methyl 2'-methoxy-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate
-
- MDL: MFCD28139664
- Inchi: 1S/C21H25BO5/c1-20(2)21(3,4)27-22(26-20)16-10-11-18(24-5)17(13-16)14-8-7-9-15(12-14)19(23)25-6/h7-13H,1-6H3
- InChI Key: MZEJLGQGLFPZKN-UHFFFAOYSA-N
- SMILES: B1(C2C=CC(OC)=C(C3C=CC=C(C=3)C(OC)=O)C=2)OC(C)(C)C(C)(C)O1
Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-3099-1MG |
methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate |
2484920-08-1 | >95% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | AS-3099-5MG |
methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate |
2484920-08-1 | >95% | 5mg |
£46.00 | 2025-02-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00889964-1g |
Methyl 2'-methoxy-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate |
2484920-08-1 | 98% | 1g |
¥476.0 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248421-1mg |
Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate |
2484920-08-1 | 98% | 1mg |
¥535 | 2023-03-11 | |
Key Organics Ltd | AS-3099-1G |
methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate |
2484920-08-1 | >95% | 1g |
£73.00 | 2025-02-08 | |
abcr | AB524576-5g |
Methyl 2'-methoxy-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate; . |
2484920-08-1 | 5g |
€401.10 | 2025-03-19 | ||
abcr | AB524576-1 g |
Methyl 2'-methoxy-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate; . |
2484920-08-1 | 1g |
€162.10 | 2023-04-17 | ||
abcr | AB524576-5 g |
Methyl 2'-methoxy-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate; . |
2484920-08-1 | 5g |
€402.80 | 2023-04-17 | ||
Ambeed | A943075-1g |
Methyl 2'-methoxy-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate |
2484920-08-1 | 98% | 1g |
$69.0 | 2024-08-03 | |
Key Organics Ltd | AS-3099-10MG |
methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate |
2484920-08-1 | >95% | 10mg |
£63.00 | 2025-02-08 |
Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate Related Literature
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
Additional information on Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate
Recent Advances in the Application of Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate (CAS: 2484920-08-1) in Chemical Biology and Pharmaceutical Research
In recent years, the compound Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate (CAS: 2484920-08-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This boronic ester derivative has shown promising potential in various applications, including drug discovery, targeted therapy, and molecular imaging. The unique structural features of this compound, particularly the presence of the tetramethyl-1,3,2-dioxaborolane moiety, make it a valuable intermediate in the synthesis of biologically active molecules and a key player in boron-based therapeutic strategies.
Recent studies have focused on the synthesis and optimization of Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate to enhance its stability and bioavailability. Researchers have employed advanced techniques such as Suzuki-Miyaura cross-coupling reactions to incorporate this compound into more complex molecular frameworks. These efforts have led to the development of novel boron-containing compounds with improved pharmacological properties, including enhanced target specificity and reduced off-target effects.
One of the most notable applications of this compound is in the field of cancer therapy. The boronic acid moiety, which can be derived from the hydrolysis of the dioxaborolane group, has been shown to interact with specific enzymes and receptors involved in tumor growth and metastasis. Recent preclinical studies have demonstrated that derivatives of Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate exhibit potent inhibitory activity against certain kinases and proteases, making them promising candidates for targeted cancer treatments.
In addition to its therapeutic potential, this compound has also been explored as a molecular probe for imaging applications. The boron atom in the dioxaborolane group can be utilized in positron emission tomography (PET) imaging, enabling non-invasive visualization of biological processes at the molecular level. Recent advancements in radiochemistry have facilitated the incorporation of fluorine-18 isotopes into the compound, further expanding its utility in diagnostic imaging.
The safety and pharmacokinetic profiles of Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate and its derivatives have also been a subject of recent investigations. Studies have shown that these compounds exhibit favorable absorption and distribution characteristics, with minimal toxicity observed in animal models. However, further research is needed to fully understand their metabolic pathways and potential long-term effects.
In conclusion, Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate (CAS: 2484920-08-1) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its applications in drug discovery, targeted therapy, and molecular imaging highlight its potential to address unmet medical needs. Continued research and development efforts are expected to further elucidate its mechanisms of action and optimize its clinical utility.
2484920-08-1 (Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate) Related Products
- 950240-25-2(N-(3,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide)
- 935761-02-7(O7-tert-butyl O1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate)
- 1031876-62-6(3-Amino-1-methyl-1H-indazol-6-ol)
- 1352496-20-8(2-Cyclohexylsulfanyl-3-(1-isobutyl-pyrrolidin-2-yl)-pyridine)
- 1020970-82-4(2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,5-difluorophenyl)acetamide)
- 1368353-68-7(isoxazolo[3,4-b]pyridine-3-carboxylic acid)
- 850477-94-0(2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide)
- 1343854-89-6(3-ethoxy-2-methylpropane-1-sulfonamide)
- 1363380-94-2(tert-butyl 3-{[(benzyloxy)carbonyl]amino}-3-(hydroxymethyl)azetidine-1-carboxylate)
- 439094-46-9(4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide)
